molecular formula C10H13N B1196546 N-Methylcinnamylamine

N-Methylcinnamylamine

Cat. No. B1196546
M. Wt: 147.22 g/mol
InChI Key: RHPMSSCVPPONDM-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

Triethylamine (0.66 g; 6.55 mmol) was added to 40% solution of methylamine in methanol (20 ml). While the mixture was stirred at room temperature, cinnamyl chloride (1.00 g; 6.55 mmol) was added dropwise. After completion of the addition, the mixture was stirred for 20 hours at room temperature, and excess methylamine and methanol were removed under reduced pressure. The residue was taken up in a mixture of diethyl ether and 2N hydrochloric acid (100 ml-100 ml), and the aqueous layer was neutralized with aqueous sodium hydroxide solution, followed by extraction with chloroform (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution and then with saturated brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 0.80 g of the target compound as yellow oily matter (yield: 83.0%).
Quantity
0.66 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.CN.C(Cl)C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[CH2:6]([NH:3][CH3:4])[CH:7]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours at room temperature
Duration
20 h
CUSTOM
Type
CUSTOM
Details
excess methylamine and methanol were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was taken up in a mixture of diethyl ether and 2N hydrochloric acid (100 ml-100 ml)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated brine, and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C=CC1=CC=CC=C1)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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